tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17389845
Molecular Formula: C10H16F3NO3
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F3NO3 |
|---|---|
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | tert-butyl (3S)-3-(trifluoromethoxy)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(15)14-5-4-7(6-14)16-10(11,12)13/h7H,4-6H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | WVMFTUHMEJKBAC-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)OC(F)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Comparative Properties of (3S) and (3R) Enantiomers
Physicochemical Properties
The compound’s molecular weight (255.23 g/mol) and lipophilic substituents suggest moderate solubility in organic solvents like dichloromethane or tetrahydrofuran. The trifluoromethoxy group enhances metabolic stability and electronegativity, influencing intermolecular interactions.
Synthesis and Stereochemical Control
Industrial Production
Industrial-scale synthesis likely employs continuous-flow reactors to enhance yield and purity. The Boc group’s stability under acidic conditions facilitates selective deprotection in multistep syntheses.
Reactivity and Functionalization
Boc Deprotection
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), regenerating the pyrrolidine amine for further functionalization. This step is critical in peptide coupling or cross-coupling reactions.
Trifluoromethoxy Group Reactivity
The -OCF group is resistant to hydrolysis but participates in electrophilic substitutions. Its strong electron-withdrawing effect activates adjacent positions for nucleophilic attack, enabling regioselective modifications.
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
The compound’s chiral pyrrolidine core is a scaffold in bioactive molecules. For example:
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Protease Inhibitors: Pyrrolidine derivatives inhibit enzymes like HCV NS3/4A protease.
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Kinase Modulators: The trifluoromethoxy group enhances binding to ATP pockets.
Case Study: Antiviral Agents
In a 2024 study, (3S)-configured pyrrolidines demonstrated 10-fold higher activity against SARS-CoV-2 compared to (3R) analogs, highlighting the enantiomer’s pharmacological relevance .
Future Directions
Targeted Drug Delivery
Functionalizing the pyrrolidine ring with targeting moieties (e.g., folate ligands) could enhance tissue-specific delivery.
Computational Modeling
Molecular dynamics simulations may predict interactions with biological targets, guiding rational drug design.
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